6-Ethylpicolinonitrile

Descripción general

Descripción

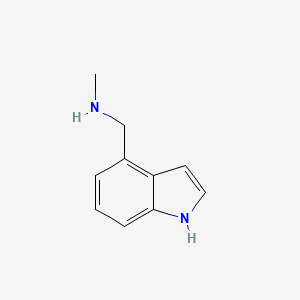

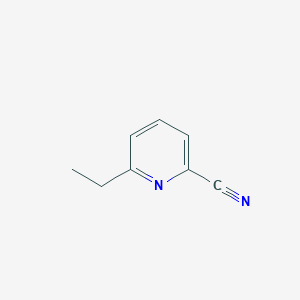

6-Ethylpicolinonitrile is a chemical compound with the molecular formula C8H8N2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 6-Ethylpicolinonitrile can be achieved from 2-ETHYL-PYRIDINE 1-OXIDE and Trimethylsilyl cyanide . The process of retrosynthesis, which involves breaking down complex molecules into simpler ones, can be used to plan the synthesis of this compound .

Molecular Structure Analysis

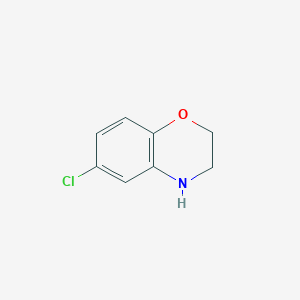

The molecular structure of 6-Ethylpicolinonitrile consists of 8 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms . More detailed structural analysis would require specific experimental techniques such as X-ray crystallography or NMR spectroscopy.

Aplicaciones Científicas De Investigación

Polymer Science Applications

- Synthesis and Properties of Copolymers: A study by Fijten et al. (2007) explored the synthesis of copolymers using a cationic ring-opening polymerization procedure. This research provided insights into the physical and mechanical properties of these polymers, highlighting their potential applications in creating materials with specific desired characteristics (Fijten et al., 2007).

Antioxidation Mechanisms

- Antioxidant Activity Analysis: Research by Munteanu and Apetrei (2021) reviewed analytical methods for determining antioxidant activity, an essential aspect of food engineering, medicine, and pharmacy. The study discusses various tests and methodologies for antioxidant evaluation, which are crucial for understanding the antioxidative properties of substances, including those related to 6-Ethylpicolinonitrile derivatives (Munteanu & Apetrei, 2021).

Dye Chemistry and Materials Science

- Hydroxyl-azo Dyes Derived from Related Compounds: Yahyazadeh et al. (2022) synthesized new hydroxyl-azo dyes from compounds related to 6-Ethylpicolinonitrile, investigating their absorption spectra and the effects of solvents on their properties. This work contributes to the development of new dyes with unique properties for various applications (Yahyazadeh et al., 2022).

Neurology and Alzheimer's Disease Research

- Localization of Neurofibrillary Tangles and Beta-Amyloid Plaques: A study by Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative in conjunction with positron emission tomography to determine the localization of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This research offers significant insights into Alzheimer's disease diagnosis and treatment monitoring (Shoghi-Jadid et al., 2002).

Diabetes Treatment Research

- Insulinomimetic Activities of Zinc(II) Complexes: Kojima et al. (2005) investigated the insulinomimetic activities of a zinc(II) complex with 6-Ethylpicolinonitrile, demonstrating its potential for treating type-2 diabetes in animal models. This study underscores the therapeutic potential of such complexes in diabetes management (Kojima et al., 2005).

Propiedades

IUPAC Name |

6-ethylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-2-7-4-3-5-8(6-9)10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFOQWQNCDNIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513840 | |

| Record name | 6-Ethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethylpicolinonitrile | |

CAS RN |

59146-66-6 | |

| Record name | 6-Ethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1314115.png)